molecular formula C10H21Cl2N3 B1429933 8-Cyclopropyl-3-hydrazinyl-8-azabicyclo[3.2.1]octane dihydrochloride CAS No. 1384430-12-9

8-Cyclopropyl-3-hydrazinyl-8-azabicyclo[3.2.1]octane dihydrochloride

Cat. No.: B1429933
CAS No.: 1384430-12-9
M. Wt: 254.2 g/mol
InChI Key: PGVYAVIOELJOKR-UHFFFAOYSA-N
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Description

8-Cyclopropyl-3-hydrazinyl-8-azabicyclo[3.2.1]octane dihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes a cyclopropyl group and a hydrazinyl moiety. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.

Biochemical Analysis

Biochemical Properties

8-Cyclopropyl-3-hydrazinyl-8-azabicyclo[3.2.1]octane dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in the synthesis of tropane alkaloids, a class of compounds known for their biological activities . The nature of these interactions often involves the binding of this compound to the active sites of enzymes, thereby modulating their catalytic activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization . Additionally, this compound can modulate cell signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to specific enzymes, inhibiting their activity and thereby altering the biochemical pathways they regulate . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound has been shown to influence the activity of enzymes involved in the synthesis and degradation of tropane alkaloids . These interactions can lead to changes in the levels of specific metabolites, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . For instance, the compound may be transported into cells via specific membrane transporters, and once inside, it can bind to intracellular proteins that facilitate its distribution to target sites.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Cyclopropyl-3-hydrazinyl-8-azabicyclo[3.2.1]octane dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the cyclopropyl group, and subsequent hydrazinylation. Common reagents used in these steps include cyclopropyl bromide, hydrazine hydrate, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

8-Cyclopropyl-3-hydrazinyl-8-azabicyclo[3.2.1]octane dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

8-Cyclopropyl-3-hydrazinyl-8-azabicyclo[3.2.1]octane dihydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Cyclopropyl-3-hydrazinyl-8-azabicyclo[3.2.1]octane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites, leading to inhibition or modulation of enzyme activity. The cyclopropyl group may enhance binding affinity and selectivity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride
  • 8-Cyclopropyl-3-aminyl-8-azabicyclo[3.2.1]octane
  • 8-Cyclopropyl-3-methyl-8-azabicyclo[3.2.1]octane

Uniqueness

8-Cyclopropyl-3-hydrazinyl-8-azabicyclo[3.2.1]octane dihydrochloride is unique due to its hydrazinyl group, which imparts distinct reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

(8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl)hydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3.2ClH/c11-12-7-5-9-3-4-10(6-7)13(9)8-1-2-8;;/h7-10,12H,1-6,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVYAVIOELJOKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3CCC2CC(C3)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Cyclopropyl-3-hydrazinyl-8-azabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 2
8-Cyclopropyl-3-hydrazinyl-8-azabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 3
8-Cyclopropyl-3-hydrazinyl-8-azabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 4
8-Cyclopropyl-3-hydrazinyl-8-azabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 5
8-Cyclopropyl-3-hydrazinyl-8-azabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 6
8-Cyclopropyl-3-hydrazinyl-8-azabicyclo[3.2.1]octane dihydrochloride

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